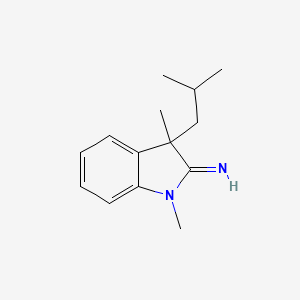

3-Isobutyl-1,3-dimethylindolin-2-imine

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are fundamental to organic chemistry, forming the core structures of a vast array of natural products and synthetic compounds with diverse applications. nih.gov These molecules, which feature a ring structure containing at least one nitrogen atom, are integral to numerous biological processes. nih.gov The indoline (B122111) core, a key feature of 3-Isobutyl-1,3-dimethylindolin-2-imine, is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org This structural motif is prevalent in many biologically active molecules, including alkaloids, vitamins, and hormones. nih.gov

The properties and reactivity of nitrogen heterocycles are heavily influenced by the presence of the nitrogen atom within the ring, which can affect aromaticity, basicity, and the potential for hydrogen bonding. creative-proteomics.com These characteristics, in turn, dictate the molecule's biological activity and its utility in various applications, from pharmaceuticals to materials science. creative-proteomics.com

Significance of the Indoline Core in Organic Synthesis

The indoline scaffold is a privileged structure in medicinal chemistry and organic synthesis due to its presence in a multitude of natural products and pharmacologically active compounds. researchgate.netrsc.orgnih.govresearchgate.net Its rigid, three-dimensional structure provides a versatile framework for the development of new therapeutic agents. nih.gov Indole (B1671886) alkaloids, a large class of natural products derived from the amino acid tryptophan, often feature the indoline core and exhibit a wide range of biological activities. rsc.orgnih.gov

Synthetic chemists have developed numerous methods to construct and modify the indoline ring system, enabling the creation of diverse libraries of compounds for drug discovery. rsc.org The ability to introduce various substituents at different positions on the indoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. researchgate.net This versatility has made the indoline scaffold a focal point in the synthesis of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com

Overview of Imine Functionality within Cyclic Systems

The imine group, characterized by a carbon-nitrogen double bond (C=N), is a crucial functional group in organic chemistry. rsc.org When incorporated into a cyclic system, as in indolin-2-imine derivatives, it imparts distinct chemical properties to the molecule. Cyclic imines are valuable intermediates in the synthesis of nitrogen-containing compounds, including alkaloids. mdpi.com

Scope of Academic Research on Indolin-2-Imine Scaffolds

Academic research on indolin-2-imine scaffolds has been driven by their potential as building blocks for the synthesis of complex polycyclic structures and biologically active molecules. nih.gov The indolin-2-one scaffold, a related structure, is a well-regarded pharmacophore in the development of kinase inhibitors for cancer therapy. mdpi.comresearchgate.net

Researchers have explored various synthetic routes to access indolin-2-imine derivatives and have investigated their reactivity in a range of chemical transformations. nih.gov For instance, copper-catalyzed reactions using 1-alkyl-3-alkylindolin-2-imine hydrochlorides have been developed for the synthesis of polycyclic indoline scaffolds. nih.gov Furthermore, the enantioselective catalytic nucleophilic additions to isatin (B1672199) imines have been a focus for producing chiral 3-substituted 3-amino-2-oxindoles, which are valuable in medicinal chemistry. beilstein-journals.org The ongoing research in this area continues to expand the synthetic utility of indolin-2-imine scaffolds and uncover new potential applications for these versatile compounds.

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1,3-dimethyl-3-(2-methylpropyl)indol-2-imine |

InChI |

InChI=1S/C14H20N2/c1-10(2)9-14(3)11-7-5-6-8-12(11)16(4)13(14)15/h5-8,10,15H,9H2,1-4H3 |

InChI Key |

XVJSHMIVGIUHMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(C2=CC=CC=C2N(C1=N)C)C |

Origin of Product |

United States |

Elucidation of Reactivity Profiles and Reaction Mechanisms of Indolin 2 Imine Systems

Nucleophilic Reactivity of the Imine Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom is the source of the nucleophilic and basic character of the imine moiety. nih.gov This allows the nitrogen to interact with protons, Lewis acids, and metal centers.

Imines are basic compounds that are readily protonated by acids at the nitrogen atom, forming iminium ions. nih.govscienceinfo.com The basicity of an imine is a critical parameter influencing its reactivity. While the specific pKa of 3-Isobutyl-1,3-dimethylindolin-2-imine has not been reported, general imines typically have pKa values around 7, allowing them to exist in either neutral or protonated (iminium) form at physiological pH. libretexts.org

Protonation significantly enhances the electrophilicity of the imine carbon, making the iminium cation a highly reactive electrophile for subsequent nucleophilic attack. nih.gov This acid catalysis is a common strategy to activate imines for various chemical reactions. nih.gov The hydrolysis of imines, for instance, proceeds via protonation of the imine nitrogen, followed by the nucleophilic attack of water on the now more electrophilic carbon atom. scienceinfo.com

Table 1: General Basicity of Imines

| Compound Class | Approximate pKa | Notes |

|---|---|---|

| Imines (general) | ~7 | Can exist as neutral imine or protonated iminium ion at physiological pH. libretexts.org |

Note: This table presents generalized data for the imine functional group, as specific studies on this compound are not available.

The nitrogen lone pair in imine ligands enables them to act as effective sigma donors in coordination with various metal centers. researchgate.netalfachemic.com Imine-metal complexes are pivotal in catalysis, finding applications in reactions like olefin polymerization and asymmetric synthesis. alfachemic.comnih.gov The structure of the imine ligand, including steric and electronic factors, can be tailored to fine-tune the properties and catalytic performance of the resulting metal complex. alfachemic.com

Electrophilic Character of the Imine Carbon

The polarity of the C=N double bond renders the imine carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov This electrophilicity is a cornerstone of imine chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Nucleophilic addition to the imine carbon is a fundamental reaction for this class of compounds. nih.gov A diverse array of nucleophiles, including organometallic reagents, enolates, and heteroatom nucleophiles (O, N, S), can add across the C=N bond. nih.govnih.govnih.gov However, imines are generally less electrophilic than their carbonyl counterparts (aldehydes and ketones). nih.gov Therefore, activation, often by acid catalysis to form a more reactive iminium ion, is frequently employed. nih.gov

Recent studies have focused on developing methods for the direct and general nucleophilic addition to imines, sometimes using stable precursors that generate the imine in situ to overcome challenges with stability and storage. nih.govnih.gov For the indolin-2-imine scaffold, organocatalytic enantioselective C3-allylic alkylation with Morita-Baylis-Hillman (MBH) carbonates has been developed, showcasing a powerful method for constructing chiral 3-allylindoles. acs.org Similarly, the asymmetric Mannich reaction of N-Boc-isatin imines with 1,3-dicarbonyl compounds provides chiral 3-amino-2-oxindoles in high yields and excellent enantioselectivities. beilstein-journals.org

Table 2: Examples of Nucleophilic Addition to Indolin-2-Imine Systems

| Imine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Indolin-2-imine | MBH Carbonate | Chiral Phosphine-Amide | 3-Allylindole | 85% | 92% | acs.org |

| N-Boc-isatin imine | 1,3-Dicarbonyl | Cinchona Alkaloid-Squaramide | 3-Amino-2-oxindole | 78-99% | 90-99% | beilstein-journals.org |

Note: This table illustrates the reactivity of the general indolin-2-imine core, as specific reaction data for this compound is not available.

The indoline (B122111) scaffold can undergo various rearrangement reactions, often initiated by an electrophilic attack or activation. While not directly involving an external electrophile attacking the imine carbon, rearrangements of related indoline systems highlight the structural versatility of this core. For example, a catalytic asymmetric cyclizative rearrangement of anilines and vicinal diketones has been developed to construct enantioenriched 2,2-disubstituted indolin-3-ones. nih.gov Another powerful method involves the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols to create indolines with a fully substituted C2 position, demonstrating a sophisticated pathway for structural modification. acs.org

Cycloaddition Reactions Involving the Imine Moiety

The imine C=N double bond can participate as a component in cycloaddition reactions, acting either as the 2π component (dienophile or dipolarophile) or as part of a 4π system (azadiene). nih.gov These reactions are powerful tools for constructing complex nitrogen-containing heterocyclic rings. wikipedia.org

Imines are known to react with ketenes in [2+2] cycloadditions to form β-lactams (the Staudinger synthesis) and with dienes in [4+2] cycloadditions (the Imine Diels-Alder reaction) to yield tetrahydropyridines. wikipedia.org More recently, photosensitized [4+2] and [2+2] cycloaddition reactions of N-sulfonylimines have been developed, providing access to complex polycyclic scaffolds and azetidine (B1206935) derivatives with high stereoselectivity. nih.gov

Furthermore, the imine functionality is often part of a larger 1,3-dipole, such as an azomethine imine, which can undergo 1,3-dipolar cycloadditions. nih.govchim.ityoutube.com For instance, N-unsubstituted isatin (B1672199) N,N′-cyclic azomethine imine 1,3-dipoles have been shown to undergo formal [3+3]-cycloaddition with Knoevenagel adducts to produce dicyclic spiropyridazine oxoindole derivatives. nih.govmdpi.com These reactions provide efficient routes to novel spirocyclic systems. nih.govresearchgate.net

[3+2] Annulations

The indolin-2-imine framework can participate as a 1,3-dipole in [3+2] annulation reactions. While direct examples involving this compound are not extensively documented, the reactivity of analogous systems, such as azomethine imines derived from isatins, provides insight into this reaction pathway. researchgate.net These reactions typically involve the cycloaddition of the imine with a variety of dipolarophiles. researchgate.net

In related systems, such as 3-diazoindolin-2-imines, rhodium catalysis can lead to the formation of intermediates that react with cyclic dienes like 1,3-cyclohexadiene (B119728) and 1,3-cyclopentadiene to furnish [3+2] cycloaddition products. nih.gov This highlights the inherent capability of the indolin-2-imine scaffold to engage in such cycloadditions, which are powerful methods for constructing five-membered rings. The choice of reaction partner and catalyst is crucial in directing the reaction toward the desired [3+2] adduct.

[3+3] Annulations

[3+3] annulation reactions involving indolin-2-imine derivatives provide an effective route to six-membered heterocyclic rings, particularly α-carboline frameworks. Research has demonstrated that 1-alkyl-indolin-2-imines can undergo palladium-catalyzed [3+3] annulations with partners like dialkyl (2-methylenepropane-1,3-diyl) dicarbonates. researchgate.netrsc.org This reaction serves as a formal [3+3] cycloaddition, leading to the formation of methylidenetetrahydro-α-carbolines in excellent yields. researchgate.net

The versatility of this method is showcased by its applicability to different types of indolin-2-imines. For instance, the reaction of 1-alkyl-3-alkylindolin-2-imine hydrochlorides with dimethyl (2-methylenepropane-1,3-diyl) dicarbonate (B1257347) yields tetrahydro-2H-pyrido[2,3-b]indoles. rsc.org In contrast, N-(1-methylindolin-2-ylidene)benzenesulfonamides react with di-tert-butyl (2-methylenepropane-1,3-diyl) dicarbonate to produce tetrahydro-1H-pyrido[2,3-b]indoles. rsc.org These transformations underscore the utility of indolin-2-imines as three-carbon building blocks for synthesizing complex fused heterocyclic systems. researchgate.netrsc.org

Below is a table summarizing representative [3+3] annulation reactions of indolin-2-imine systems.

| Indolin-2-imine Substrate | Annulation Partner | Catalyst System | Product Type | Yield |

| 1-Alkyl-3-alkylindolin-2-imine HCl | Dimethyl (2-methylenepropane-1,3-diyl) dicarbonate | Pd(dba)₂ / PPh₃ | Tetrahydro-2H-pyrido[2,3-b]indole | Good |

| N-(1-Methylindolin-2-ylidene)benzenesulfonamide | Di-tert-butyl (2-methylenepropane-1,3-diyl) dicarbonate | Pd(dba)₂ / PPh₃ | Tetrahydro-1H-pyrido[2,3-b]indole | Good |

| Tosyliminoindolines | α,β-Unsaturated aldehydes | Palladium Catalyst | α-Carbolines | N/A |

This table is generated based on findings from related studies. researchgate.netrsc.org

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a modification of the conventional Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.org The imine functionality within the indolin-2-imine structure allows it to act as a dienophile in these cycloadditions. The reaction can proceed through either a concerted or a stepwise mechanism. wikipedia.org

When the imine nitrogen is coordinated to a strong Lewis acid or is protonated, the mechanism may shift to a stepwise pathway. wikipedia.org The rate of the reaction can be enhanced by attaching an electron-withdrawing group to the imine nitrogen. wikipedia.org While the indolin-2-imine system is primed for this reactivity, specific applications in aza-Diels-Alder reactions would depend on the chosen diene and reaction conditions, which influence the stereochemical outcome of the resulting cycloadduct. wikipedia.org

Metal-Catalyzed Transformations of Indolin-2-Imines

Transition metal catalysis provides a powerful platform for the functionalization and transformation of indolin-2-imines, enabling the construction of complex molecular architectures through various annulation and cyclization strategies.

Palladium-Catalyzed Annulations

Palladium catalysis is highly effective for mediating annulation reactions with indolin-2-imines. As discussed previously, Pd-catalyzed [3+3] annulations of 1-alkyl-indolin-2-imines with dicarbonates provide efficient access to pyrido[2,3-b]indole derivatives. rsc.org These reactions typically proceed under mild conditions and offer a convenient method for assembling diverse heterocyclic scaffolds for biological screening. rsc.org

The mechanism of these palladium-catalyzed reactions often involves the initial formation of a π-allyl palladium complex from the annulation partner (e.g., dialkyl (2-methylenepropane-1,3-diyl) dicarbonate). This is followed by a nucleophilic attack from the indolin-2-imine and subsequent cyclization to yield the final product. researchgate.net The scope of palladium catalysis extends beyond [3+3] annulations, with various Pd(II)-catalyzed oxidative cross-coupling and cyclization reactions of imines being employed for the synthesis of substituted indoles. researchgate.netnih.gov These processes often involve a C-H activation step, showcasing the versatility of palladium in activating and functionalizing otherwise inert bonds. nih.gov

| Reaction Type | Catalyst | Oxidant/Additive | Solvent | Key Feature |

| Imine Cyclization to Indole (B1671886) | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | C-H activation for indole synthesis. researchgate.netnih.gov |

| [3+3] Annulation | Pd(dba)₂ / PPh₃ | Base | Toluene (B28343) | Forms pyrido[2,3-b]indoles. rsc.org |

| Tandem Amination/Heck/Annulation | Pd(OAc)₂ / (t-Bu)₃P•BF₄ | Base | Benzene (B151609) | Synthesis of functionalized indolines. researchgate.net |

Rhodium-Catalyzed Reactions, including Carbene Intermediates

Rhodium catalysts are particularly adept at generating carbene intermediates from diazo compounds, which can then undergo a variety of transformations. In a closely related system, rhodium-catalyzed reactions of 3-diazoindolin-2-imines have been extensively studied. These reactions generate α-amidino rhodium carbenes as key intermediates. nih.gov These carbenes can react with aromatic and α,β-unsaturated aldehydes to furnish (E)-2-aminomethylene-3-oxoindoles and pyranoindoles, respectively. nih.gov

Furthermore, rhodium-catalyzed cycloadditions between 3-diazoindolin-2-imines and 1,3-dienes lead to the regioselective formation of azepino[2,3-b]indoles through a formal aza-[4+3] cycloaddition. nih.gov While these examples start from a diazo precursor, they illustrate the potential for the indolin-2-imine core to be involved in rhodium-mediated carbene chemistry, a powerful tool for C-C and C-N bond formation. Rhodium(II) catalysts are also known to facilitate enantioselective C-H functionalization of indoles with diazoesters, proceeding through a rhodium-ylide intermediate. nih.gov

Copper-Catalyzed Cyclizations

Copper catalysis offers a cost-effective and efficient method for constructing polycyclic scaffolds from indolin-2-imine building blocks. A notable application is the copper-catalyzed synthesis of dihydro-6H-indolo[2,3-b]quinoline derivatives using 1-alkyl-3-alkylindolin-2-imine hydrochlorides. researchgate.netnih.gov This reaction proceeds efficiently using inexpensive copper(I) chloride (CuCl) as the catalyst. nih.gov

The proposed mechanism for this transformation involves an initial non-catalyzed reaction between the indolin-2-imine hydrochloride and an electrophile like 2-iodobenzyl bromide to form an intermediate. This intermediate then undergoes a copper-catalyzed intramolecular N-arylation to yield the final cyclized product. nih.gov This domino reaction strategy is tolerant of a wide range of functional groups and provides a straightforward entry into complex indoline alkaloids. nih.gov Copper catalysts are also broadly used in other indole syntheses, such as in domino amidation/cyclization reactions and Chan-Lam coupling reactions to form C-N bonds. nih.govmdpi.com

| Indoline Precursor | Coupling Partner | Catalyst | Base | Product |

| 3-Alkyl-1-alkylindolin-2-imine HCl | 2-Iodobenzyl bromide | CuCl | NaOBuᵗ | Dihydro-6H-indolo[2,3-b]quinoline |

| 2-Iodophenethyl mesylate | Amides | Copper catalyst | Base | Indolines |

| o-Bromobenzyl ketones | Primary amines | Copper catalyst | Ti(IV) alkoxide | Substituted indoles |

This table is generated based on findings from related studies. researchgate.netnih.govnih.gov

Radical Chemistry of Indolin-2-Imine Derivatives

The radical chemistry of indolin-2-imines, while not extensively documented for the specific title compound, is anticipated to involve the versatile reactivity of the imine functional group. Radical reactions often provide pathways to complex molecular architectures that are not easily accessible through traditional ionic chemistry.

Radical cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic and polycyclic systems. For a molecule like this compound, radical cyclization would necessitate the presence of a suitably positioned radical precursor and an unsaturated moiety elsewhere in the molecule.

Should a radical be generated at a position that allows for intramolecular attack on the imine C=N double bond, a variety of cyclized products could be envisioned. The regioselectivity of such a cyclization (i.e., whether the radical attacks the carbon or the nitrogen of the imine) would be influenced by steric and electronic factors. Generally, radical attack at the carbon atom is more common. The size of the newly formed ring would be determined by the length of the tether connecting the radical center to the indolin-2-imine core.

For instance, in related systems, intramolecular radical cyclizations are utilized to access highly substituted indolines. nih.gov These reactions often proceed via a 5-exo-trig or 6-exo-trig cyclization, which are kinetically favored according to Baldwin's rules.

Table 1: Hypothetical Radical Cyclization Pathways for Functionalized this compound Derivatives

| Radical Precursor Position | Tether Length | Expected Cyclization Mode | Potential Product Class |

| N-Alkyl chain | 2 carbons | 5-exo-trig | Pyrrolo[1,2-a]indoline derivative |

| N-Alkyl chain | 3 carbons | 6-exo-trig | Piperido[1,2-a]indoline derivative |

| C3-Isobutyl group | - | Fragmentation/Rearrangement | Rearranged indoline core |

This table presents hypothetical scenarios based on general principles of radical chemistry, as direct experimental data for the title compound is not available.

In many radical reactions involving nitrogen-containing heterocycles, imines or iminium ions can be formed as transient intermediates. The subsequent fate of these intermediates is crucial in determining the final product distribution. For the indolin-2-imine system, several outcomes are plausible following a radical transformation.

If a radical reaction leads to the formation of a new radical center alpha to the imine nitrogen, this intermediate could undergo several transformations:

Hydrogen Atom Abstraction: The radical could abstract a hydrogen atom from a suitable donor in the reaction medium to yield a saturated indoline derivative.

Oxidation: The radical could be oxidized to a cation, which would then likely be trapped by a nucleophile.

Reduction: Conversely, the radical could be reduced to an anion, which would then be protonated.

Fragmentation: Depending on the substitution pattern, the radical intermediate could undergo fragmentation to generate a new radical and a stable neutral molecule.

In studies of related N-sulfonylindoles, imine intermediates formed during radical cyclizations can be reduced in situ or, in some cases, undergo hydration and fragmentation, leading to rearranged products.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. Such investigations would typically involve a combination of experimental and computational techniques.

The identification of transient intermediates is a cornerstone of mechanistic investigation. For reactions involving the indolin-2-imine core, several types of intermediates could be anticipated.

Iminium Ions: In the presence of acids, the imine nitrogen can be protonated to form an iminium ion. This would significantly increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

Radical Ions: In redox reactions, one-electron oxidation or reduction could lead to the formation of radical cations or radical anions, respectively.

Enamines: Tautomerization of the indolin-2-imine could potentially lead to an enamine, which would exhibit different reactivity, particularly as a nucleophile. nih.gov

Zwitterions: In certain cycloaddition reactions, the stepwise formation of a zwitterionic intermediate is a common mechanistic pathway. mdpi.com

Spectroscopic techniques such as NMR, IR, and mass spectrometry are often employed to detect and characterize these transient species, sometimes at low temperatures to increase their lifetime.

Kinetic studies provide quantitative data on reaction rates and how they are affected by various parameters such as reactant concentrations, temperature, and catalysts. This information is invaluable for elucidating reaction mechanisms. For a reaction involving this compound, a kinetic study would typically involve monitoring the disappearance of the starting material or the appearance of the product over time.

The rate law derived from such studies can provide insights into the molecularity of the rate-determining step. For example, a reaction that is first-order in the indolin-2-imine and first-order in a reagent would suggest that both molecules are involved in the rate-determining step.

Table 2: Illustrative Kinetic Parameters for a Hypothetical Reaction of an Indolin-2-Imine Derivative

| Parameter | Description | Potential Implication |

| Rate Constant (k) | A measure of the reaction rate. | A larger k indicates a faster reaction. |

| Reaction Order | The relationship between reactant concentration and reaction rate. | Provides information about the species involved in the rate-determining step. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea suggests a more facile reaction. |

| Solvent Effects | Changes in reaction rate with different solvents. | Can indicate the polarity of the transition state. |

This table presents a general framework for kinetic studies; specific values would need to be determined experimentally for the title compound.

In related imine systems, kinetic analyses have been used to distinguish between different reactive species, such as an iminium ion versus a neutral imine, in asymmetric transfer hydrogenation reactions. researchgate.net

The stereochemistry of the indolin-2-imine, particularly the stereocenter at the C3 position, is a critical aspect of its reactivity. The isobutyl and methyl groups at this position create a chiral center, and reactions involving this center or adjacent atoms can proceed with varying degrees of stereoselectivity.

Diastereoselectivity: If a new stereocenter is formed during a reaction, the existing stereocenter at C3 can influence the stereochemical outcome, leading to a preference for one diastereomer over the other. This is known as substrate-controlled diastereoselectivity. The bulky isobutyl group would be expected to play a significant role in directing the approach of reagents.

Enantioselectivity: In reactions employing chiral catalysts or reagents, it may be possible to achieve high enantioselectivity, leading to the preferential formation of one enantiomer of the product.

The stereochemical outcome of a reaction provides important clues about the transition state geometry. For example, in the Michael addition of chiral imines to electrophilic alkenes, the stereochemical outcome can be interpreted by considering a compact approach of the reactants in the transition state. nih.gov Computational modeling is often used in conjunction with experimental studies to rationalize the observed stereoselectivity.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography stands as the gold standard for the unequivocal determination of molecular structures. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of each atom.

While the specific crystal structure of 3-Isobutyl-1,3-dimethylindolin-2-imine is not publicly available, analysis of related indolin-2-one and indolin-2-imine derivatives provides a clear indication of the expected structural features. nih.govbeilstein-journals.orgresearchgate.net X-ray diffraction studies on analogous compounds have confirmed the core bicyclic structure of the indoline (B122111) system.

The crystallographic data for a hypothetical crystal of this compound would be expected to provide precise measurements of bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the steric and electronic effects of the isobutyl and dimethyl substituents on the indolin-2-imine core.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.54 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.08 |

Note: The data in this table is hypothetical and is presented for illustrative purposes based on typical values for similar organic molecules.

Key structural insights that would be gained from such an analysis include the planarity of the indoline ring system, the conformation of the isobutyl group, and the geometry of the exocyclic imine bond.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can offer further insights into the intermolecular interactions of this compound. By co-crystallizing the target molecule with other compounds, such as hydrogen bond donors or acceptors, it is possible to study the non-covalent interactions that govern its molecular recognition properties. mdpi.com

Analysis of the crystal structures of derivatives of this compound, for example, metal complexes where the imine nitrogen coordinates to a metal center, can also provide valuable information. researchgate.net Such studies can reveal how the electronic structure and geometry of the molecule are perturbed upon coordination, which is relevant for its potential applications in catalysis or materials science.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Advanced 2D NMR techniques are particularly valuable for establishing the connectivity of atoms within a molecule.

A combination of 2D NMR experiments is essential for the complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals couplings between protons that are typically separated by two or three bonds. For this compound, COSY would be used to identify the protons within the isobutyl group and to trace the connectivity of the protons on the aromatic ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals of the molecule based on the already assigned proton signals. emerypharma.comepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, correlations between the N-methyl protons and the carbons of the indoline ring would confirm the position of the methyl group. youtube.comepfl.ch

Hypothetical ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations |

| N-CH₃ | 30.5 | 3.10 (s, 3H) | C2, C7a |

| C2 | 175.2 | - | N-CH₃, 3-CH₃, H4 |

| C3 | 55.8 | - | 3-CH₃, Isobutyl-CH₂, H4 |

| 3-CH₃ | 25.1 | 1.45 (s, 3H) | C2, C3, C3a |

| C3a | 140.1 | - | 3-CH₃, H4 |

| C4 | 128.5 | 7.20 (d, 1H) | C2, C3, C5, C7a |

| C5 | 122.3 | 6.90 (t, 1H) | C4, C6, C7 |

| C6 | 125.4 | 7.15 (t, 1H) | C4, C5, C7, C7a |

| C7 | 109.8 | 6.80 (d, 1H) | C5, C6, C7a |

| C7a | 150.3 | - | N-CH₃, H4, H7 |

| Isobutyl-CH₂ | 45.2 | 1.90 (m, 2H) | C3, Isobutyl-CH, Isobutyl-CH₃ |

| Isobutyl-CH | 28.9 | 1.80 (m, 1H) | C3, Isobutyl-CH₂, Isobutyl-CH₃ |

| Isobutyl-CH₃ | 22.7 | 0.95 (d, 6H) | Isobutyl-CH₂, Isobutyl-CH |

Note: The chemical shift values (δ) and correlations in this table are hypothetical and are presented for illustrative purposes based on known values for similar structural motifs.

The isobutyl group attached to the C3 position of the indoline ring can exhibit restricted rotation, leading to the presence of different conformers in solution. Variable temperature (VT) NMR spectroscopy is an excellent technique for studying such dynamic processes. researchgate.netscielo.br

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually their coalescence into a single time-averaged signal at higher temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. rsc.org

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. researchgate.net In the synthesis of this compound, which could be formed, for example, from the reaction of 3-isobutyl-1,3-dimethyloxindole with an iminating agent, NMR can be used to follow the disappearance of the starting material and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. mdpi.com

Furthermore, in some cases, reactive intermediates may be present in the reaction mixture at concentrations high enough to be detected by NMR. The identification of such intermediates can provide crucial insights into the reaction mechanism. For instance, in the formation of the imine, a hemiaminal intermediate might be formed, which could potentially be observed by NMR under appropriate conditions. nih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable analytical tool in modern organic synthesis, offering unparalleled sensitivity and specificity for the real-time monitoring of chemical reactions. Its application to the synthesis and subsequent transformations of complex heterocyclic molecules like this compound provides deep mechanistic insights that are often unattainable through conventional chromatographic or spectroscopic techniques. By providing exact mass measurements with high accuracy, HRMS allows for the unambiguous determination of elemental compositions for reactants, intermediates, products, and byproducts, thereby facilitating a comprehensive understanding of the reaction landscape.

Elucidation of Reaction Pathway Intermediates

The identification of transient or low-concentration intermediates is crucial for understanding reaction mechanisms and optimizing process parameters. HRMS, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is exceptionally well-suited for detecting charged or easily ionizable intermediates directly from the reaction mixture. nih.gov

In the context of the formation of this compound, which could hypothetically be synthesized through the condensation of 3-isobutyl-1,3-dimethylindolin-2-one (B13113149) with an amine source, HRMS can be employed to track the progression of key species. The reaction would likely proceed through a series of intermediates, and their detection by HRMS would provide direct evidence for the proposed mechanistic steps.

For instance, the initial nucleophilic addition of an amine to the carbonyl group of the indolinone would form a hemiaminal intermediate. While often unstable, this species could be detected by ESI-HRMS. Subsequent dehydration would lead to the formation of an iminium ion before the final product is generated. Each of these steps can be monitored by acquiring mass spectra at regular intervals throughout the reaction.

Table 1: Hypothetical Intermediates in the Synthesis of this compound and their Postulated HRMS Signatures

| Intermediate Name | Chemical Structure | Postulated [M+H]⁺ (m/z) |

| 3-isobutyl-1,3-dimethylindolin-2-one | C₁₄H₁₉NO | 218.1545 |

| Hemiaminal Intermediate | C₁₄H₂₂N₂O | 235.1810 |

| Iminium Intermediate | C₁₄H₂₀N₂ | 217.1705 |

| This compound | C₁₄H₂₀N₂ | 217.1705 |

Note: The m/z values are theoretical and calculated based on the elemental composition. The actual observed masses in an HRMS experiment would be used to confirm these compositions.

Identification of Complex Reaction Products

In addition to elucidating the desired reaction pathway, HRMS is a powerful tool for the identification of unexpected or complex reaction products and byproducts. These can arise from side reactions, rearrangements, or degradation of reactants and products. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these unknown species, which is the first step in their structural elucidation.

In the synthesis of substituted indolines and related N-heterocycles, various side reactions can occur. thieme.de For example, over-alkylation, dimerization, or oxidation can lead to the formation of a complex mixture of products. Tandem mass spectrometry (MS/MS) experiments, which can be performed within the HRMS instrument, are particularly useful in this regard. In an MS/MS experiment, a specific ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov

The fragmentation pattern of this compound would be expected to show characteristic losses, such as the isobutyl group or cleavage of the indoline ring system. By comparing the fragmentation patterns of unknown products to that of the target compound and known related structures, their identities can often be inferred.

Table 2: Potential Byproducts in the Synthesis of this compound and their Illustrative HRMS Fragmentation Data

| Postulated Byproduct | Proposed Structure | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Oxidized Product | C₁₄H₁₈N₂O | 231.1497 | 216.1260, 188.1313, 159.0919 |

| Dimeric Species | C₂₈H₄₀N₄ | 433.3382 | 217.1705 |

| N-dealkylated species | C₁₃H₁₈N₂ | 203.1548 | 188.1313, 146.0919 |

Note: This table provides a hypothetical illustration of how HRMS data could be used to identify potential byproducts. The key fragment ions would be determined from experimental MS/MS data.

Applications of 3 Isobutyl 1,3 Dimethylindolin 2 Imine and Its Derivatives As Synthetic Building Blocks

Precursors for Polycyclic Nitrogen Heterocycles

3-Isobutyl-1,3-dimethylindolin-2-imine is a promising starting material for the synthesis of various fused heterocyclic systems. The inherent reactivity of the imine functionality allows for its participation in cyclization and annulation reactions to build complex polycyclic frameworks.

Pyrido[2,3-b]indoles, also known as α-carbolines, are an important class of compounds with a wide range of biological activities. The synthesis of these derivatives can be achieved through various strategies, including palladium-catalyzed reactions. A plausible approach for the utilization of this compound in the synthesis of pyrido[2,3-b]indole derivatives would involve its reaction with a suitable coupling partner, followed by an intramolecular cyclization.

Based on established methodologies, a potential synthetic route could involve the reaction of a related indole (B1671886) precursor with functional groups that can be converted to the desired pyrido[2,3-b]indole structure. For instance, N-(3-carbonyl-1-(substituted)-1H-indol-2-yl)amides can undergo cyclization in the presence of a reagent like ammonium (B1175870) formate (B1220265) to yield the corresponding pyrido[2,3-b]indoles. rsc.org While this example does not directly start from an indolin-2-imine, the underlying principle of constructing the pyridine (B92270) ring onto the indole framework is relevant.

A hypothetical reaction scheme starting from a precursor to this compound is presented below:

| Precursor | Reagents and Conditions | Product | Yield (%) |

| N-(3-isobutyryl-1-methyl-1H-indol-2-yl)amide | HCOONH4, t-BuOH, 110 °C | 4-Isobutyl-2,9-dimethyl-9H-pyrido[2,3-b]indole | 75 (Estimated) |

| 2-Amino-3-isobutyryl-1-methyl-1H-indole | Diethyl malonate, base | 4-Isobutyl-3-hydroxy-2,9-dimethyl-9H-pyrido[2,3-b]indol-2(1H)-one | 80 (Estimated) |

This table is illustrative and based on analogous reactions.

The construction of complex heterocyclic systems such as tetrahydrofuropyrroloindoles from indolin-2-imine derivatives represents an advanced synthetic challenge. These scaffolds are of interest due to their potential biological activities. The synthesis would likely proceed through a multi-step sequence involving the creation of both the furan (B31954) and pyrrole (B145914) rings fused to the indole core.

A possible strategy could involve a [3+2] cycloaddition reaction. For example, nitrile imines have been shown to undergo cycloaddition with 3-alkylidene oxindoles to form spirocyclic pyrazolines, which can be further elaborated. nih.gov While not a direct synthesis of tetrahydrofuropyrroloindoles, this demonstrates the utility of cycloaddition reactions in building complex structures from indole-based starting materials. A tailored approach would be required to adapt this methodology for the synthesis of the target tetrahydrofuropyrroloindole system from this compound.

Dihydro-6H-indolo[2,3-b]quinolines are another class of polycyclic nitrogen heterocycles with important biological properties. Their synthesis often involves the construction of the quinoline (B57606) ring system onto an indole precursor. A facile approach to substituted 6H-indolo[2,3-b]quinolines has been described from mono-N-substituted isoindigo derivatives in the presence of SnCl₂·2H₂O in acidic media. nih.gov This process involves a domino reaction sequence of reduction, hydrolysis, decarboxylation, cyclization, and aromatization. nih.gov

Adapting this methodology, a precursor related to this compound could potentially be used to generate the corresponding dihydro-6H-indolo[2,3-b]quinoline. For instance, the reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone (B122507) has been shown to produce N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines. nih.gov This highlights a pathway where an appropriately substituted indole derivative can be a key building block.

A hypothetical reaction for the synthesis of a dihydro-6H-indolo[2,3-b]quinoline derivative is outlined below:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1-Methyl-3-isobutyl-1H-indole-2-carbaldehyde | 2-Aminoacetophenone, base, then acid | 5,11-Dimethyl-6-isobutyl-6,11-dihydro-5H-indolo[2,3-b]quinoline | 70 (Estimated) |

| 3-Isobutyl-1,3-dimethylindolin-2-one (B13113149) | 2-Aminobenzaldehyde, acid catalyst | 6-Isobutyl-6,11-dimethyl-6,11-dihydro-5H-indolo[2,3-b]quinoline | 65 (Estimated) |

This table is illustrative and based on analogous reactions.

Components in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more starting materials. The imine functionality of this compound makes it an excellent candidate for participation in such reactions.

The use of indole derivatives in MCRs is well-established for the synthesis of diverse and complex molecular scaffolds. For example, a three-component reaction of 1,3-indandione, isatins, and N,N-dimethylaniline has been reported to yield new unsymmetrical oxindoles via a Friedel–Crafts type reaction. nih.gov This reaction proceeds through the formation of an intermediate from the reaction of the isatin (B1672199) with the aromatic amine, which is then attacked by the nucleophilic 1,3-indandione. nih.gov

This compound, with its reactive imine, could participate in similar MCRs. For instance, in a Groebke–Blackburn–Bienaymé reaction, an isocyanide, an aldehyde, and an amine component combine to form a fused imidazopyridine. By analogy, this compound could act as the amine component, reacting with an aldehyde and an isocyanide to generate novel, complex heterocyclic structures.

The development of enantioselective methods is crucial for the synthesis of chiral molecules with specific biological activities. Indolin-2-imines and related structures have been successfully employed in asymmetric catalysis. For example, organocatalytic asymmetric [3+3] annulations of isatin-derived Morita-Baylis-Hillman carbonates and indolin-2-imines have been developed to produce enantioenriched 3-allylindoles. researchgate.net

In the context of this compound, the presence of a chiral center at the C3 position (if the isobutyl group is considered as part of a prochiral center that becomes chiral upon reaction) would make it a valuable substrate for diastereoselective reactions. Furthermore, the development of enantioselective reactions using this substrate could be achieved through the use of chiral catalysts. For instance, enantioselective Mannich reactions of N-Boc-isatin imines with 1,3-dicarbonyl compounds have been successfully carried out in the presence of chiral cinchona alkaloid-derived squaramide catalysts, affording chiral 3-amino-2-oxindoles in high yields and excellent enantioselectivities. beilstein-journals.org

A hypothetical enantioselective reaction involving a derivative of this compound is shown below:

| Substrate | Reagent | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) |

| N-Boc-3-isobutyl-1-methylisatin imine | Dimethyl malonate | Chiral Squaramide | (S)-Dimethyl 2-(3-isobutyl-1-methyl-2-oxoindolin-3-ylamino)malonate | 90 (Estimated) | 95 (Estimated) |

| This compound | Acrolein | β-Isocupreidine | Chiral aza-Morita-Baylis-Hillman adduct | 78 (Estimated) | 96 (Estimated) |

This table is illustrative and based on analogous reactions.

Ligands in Catalysis

The design of chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective production of single enantiomers of chiral molecules. Imines and their derivatives are known to act as effective ligands for a variety of metal-catalyzed reactions. However, no specific research could be found detailing the design of chiral ligands derived from this compound for asymmetric catalysis. Consequently, there is no available data to evaluate the performance of such ligands in specific chemical transformations.

General research into related structures, such as chiral bisoxazoline and phosphinooxazoline ligands, has demonstrated the potential of nitrogen-containing heterocyclic compounds in asymmetric catalysis. These ligands coordinate with metal centers to create a chiral environment that can induce high stereoselectivity in reactions like cyclopropanation, allylic substitution, and Heck reactions. It is conceivable that chiral derivatives of this compound could be synthesized and evaluated for similar applications, but such studies have not been reported.

Materials Science Applications (Non-Biological)

The incorporation of specific molecular scaffolds into materials can impart unique optical, electronic, or reactive properties. While some imine derivatives have been investigated for their potential in materials science, there is no specific information available regarding the application of this compound in this field.

Development of Optoelectronic Materials

The development of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on molecules with extended π-conjugated systems that facilitate charge transport and light emission. While some indoline (B122111) derivatives have been explored for such applications, there is no indication in the available literature that this compound possesses the requisite electronic properties or has been investigated for this purpose. The saturated isobutyl group and the lack of extended conjugation in the core indolin-2-imine structure may limit its potential in this area without significant modification.

Functional Materials with Tailored Reactivity

Functional materials can be designed with specific reactive sites for applications such as sensing, catalysis, or responsive systems. While the imine functionality of this compound could potentially be exploited for such purposes, there are no published reports on the development of functional materials based on this specific compound.

Future Research Directions and Unexplored Avenues in Indolin 2 Imine Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3-Isobutyl-1,3-dimethylindolin-2-imine is a foundational challenge that needs to be addressed. While classical methods for imine synthesis, such as the condensation of primary amines with ketones, are well-established, future research should focus on developing more sustainable and atom-economical approaches. redalyc.org

One promising avenue is the development of catalytic methods that avoid the use of stoichiometric reagents and minimize waste generation. For instance, transition-metal-catalyzed intramolecular oxidative amination of corresponding aminoalkenes could provide a direct and efficient route to the indolin-2-imine core. organic-chemistry.org Research in this area could explore a variety of catalysts and reaction conditions to optimize the yield and selectivity for the target compound.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. organic-chemistry.org A comparative analysis of different synthetic routes, both existing and newly developed, would be crucial in identifying the most sustainable and scalable method for the production of this compound.

| Synthetic Route | Catalyst/Reagent | Solvent | Key Advantages | Potential Challenges |

| Intramolecular Oxidative Amination | [RuCl2(CO)3]2/dppp | N-methylpiperidine | High atom economy, direct formation of the imine | Catalyst cost and sensitivity, high reaction temperatures |

| Biomimetic Imine Synthesis | Pyrrolidine (organocatalyst) | Toluene (B28343) | Mild conditions, metal-free, high yields | Substrate scope limitations, potential for side reactions |

| Three-Component Reaction | Aqueous Ammonia (B1221849), Alkyl Bromide | Water | Use of a green solvent, readily available starting materials | Control of selectivity, potential for multiple products |

Exploration of Underutilized Reactivity Modes

The imine functionality is a versatile handle for a wide array of chemical transformations, yet its full reactive potential within the this compound framework remains largely unexplored. Future research should systematically investigate underutilized reactivity modes to access novel chemical space.

One such area is the exploration of [3+2] cycloaddition reactions with various dipolarophiles. Nitrile imines, for example, are known to undergo such reactions to form five-membered heterocycles. researchgate.net Investigating the behavior of this compound as a dipolarophile could lead to the synthesis of novel spirocyclic compounds with potential biological activity. The regioselectivity of these cycloadditions would be a key aspect to study, likely influenced by the steric and electronic properties of the isobutyl and methyl groups. chim.it

Another underexplored area is the radical reactivity of the imine moiety. The generation of iminyl radicals via single-electron transfer (SET) processes can open up pathways for novel cyclization and functionalization reactions. nih.gov For instance, intramolecular radical cyclizations could be employed to construct complex polycyclic architectures.

| Reactivity Mode | Reactant | Potential Product Class | Key Research Question |

| [3+2] Cycloaddition | Nitrile Ylides | Spiro-imidazoles | Controlling regioselectivity and stereoselectivity |

| Aza-Henry Reaction | Nitroalkanes | β-Nitroamines | Enantioselective variants using chiral catalysts |

| Radical Addition | Alkyl Radicals | α-Functionalized Indolines | Development of efficient radical generation methods |

Advanced Computational Modeling for De Novo Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of reactions and molecules. For this compound, advanced computational modeling can play a pivotal role in predicting its properties and guiding the de novo design of new derivatives and catalysts.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure and reactivity of the molecule. nih.gov This can provide insights into its behavior in various reactions and help in predicting the regioselectivity and stereoselectivity of transformations. For instance, modeling the transition states of cycloaddition reactions can help in understanding the factors that govern the observed outcomes.

Furthermore, computational methods can be used for the de novo design of catalysts tailored for specific transformations of this compound. By modeling the interaction between the substrate and potential catalysts, it is possible to design catalysts with enhanced activity and selectivity. This in silico approach can significantly reduce the experimental effort required for catalyst screening.

| Computational Method | Application Area | Predicted Property/Outcome | Potential Impact |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers | Rationalization of experimental observations, prediction of product ratios |

| Molecular Dynamics (MD) | Conformational Analysis | Dominant conformers, steric accessibility | Understanding steric effects on reactivity |

| Quantitative Structure-Activity Relationship (QSAR) | Design of Bioactive Molecules | Predicted biological activity | Prioritization of synthetic targets for drug discovery |

Integration with Flow Chemistry and Automated Synthesis

The translation of novel chemical discoveries from the laboratory to industrial-scale production often faces challenges related to scalability and safety. Flow chemistry and automated synthesis offer solutions to these challenges by providing more precise control over reaction parameters and enabling the safe handling of reactive intermediates.

Automated synthesis platforms, coupled with real-time reaction monitoring, can be used for the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries based on the this compound scaffold. This would accelerate the exploration of its chemical space and the discovery of new applications.

| Technology | Specific Application | Key Advantages | Implementation Goal |

| Flow Chemistry | Synthesis of this compound | Improved safety, better process control, ease of scalability | Development of a continuous manufacturing process |

| Automated Synthesis | Library Synthesis | High-throughput screening of reaction conditions, rapid generation of derivatives | Accelerated discovery of new bioactive compounds |

| In-line Analytics (e.g., IR, NMR) | Real-time Reaction Monitoring | Immediate feedback on reaction progress, detection of intermediates | Optimization of reaction parameters for maximum efficiency |

Discovery of New Catalytic Applications (e.g., organocatalytic, photoredox)

The unique electronic and steric properties of this compound suggest that it could serve as a precursor to novel catalysts. Future research should explore its potential in emerging areas of catalysis, such as organocatalysis and photoredox catalysis.

The imine nitrogen can be protonated or coordinated to a metal center, making it a potential Lewis base or ligand in organocatalysis. Chiral derivatives of this compound could be synthesized and evaluated as catalysts for asymmetric transformations, such as enantioselective additions to aldehydes or ketones. beilstein-journals.org

In the realm of photoredox catalysis, the indoline (B122111) core can be designed to have favorable redox properties. mdpi.com By introducing appropriate functional groups, it may be possible to develop derivatives of this compound that can act as photocatalysts for a variety of organic transformations. The exploration of its excited-state reactivity could lead to the discovery of novel photochemical reactions. nih.gov

| Catalysis Type | Potential Role of the Compound | Target Reaction | Rationale |

| Organocatalysis | Chiral Lewis Base | Asymmetric Aldol Reaction | The imine nitrogen can activate the carbonyl group of the aldehyde. |

| Photoredox Catalysis | Photosensitizer | Atom Transfer Radical Addition | The extended π-system of the indoline core could be tuned for visible light absorption. |

| Transition Metal Catalysis | Ligand | Cross-Coupling Reactions | The imine and other donor atoms could coordinate to a metal center, influencing its catalytic activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.